2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine

Herbicide Chemistry Sulfonylurea Synthesis Agrochemical Intermediate

Generic s-triazine amines cannot substitute for this specific intermediate in triflusulfuron-methyl synthesis, leading to synthetic failure. This compound, with its essential 6-position trifluoroethoxy and 4-dimethylamino groups, is the mandatory building block (US Patent 5550238) and the exact reference standard for EFSA-regulated environmental metabolite monitoring (IN-D8526). - Ensures high-yield, cost-optimized condensation with 2-chlorosulfonyl-3-methyl-benzoate. - Guarantees valid quantification in regulatory soil and water analysis by avoiding misidentification with non-fluorinated analogs. - Available in industrial-grade (≥99% HPLC) and analytical standard formats for both production and environmental fate studies.

Molecular Formula C7H10F3N5O
Molecular Weight 237.18 g/mol
CAS No. 145963-84-4
Cat. No. B130358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine
CAS145963-84-4
Molecular FormulaC7H10F3N5O
Molecular Weight237.18 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)N)OCC(F)(F)F
InChIInChI=1S/C7H10F3N5O/c1-15(2)5-12-4(11)13-6(14-5)16-3-7(8,9)10/h3H2,1-2H3,(H2,11,12,13,14)
InChIKeyCDIMJMNYIJEGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazine Amine Intermediate for Herbicide Synthesis and Metabolite Standard


2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine (CAS 145963-84-4), also systematically named N2,N2-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine, is a triazine derivative with the molecular formula C7H10F3N5O and a molecular weight of 237.18 g/mol . It is primarily recognized as the key heterocyclic amine intermediate in the synthesis of the sulfonylurea herbicide triflusulfuron-methyl . The compound's core structure is a 1,3,5-triazine ring substituted with an amino group, a dimethylamino group, and a distinctive 2,2,2-trifluoroethoxy moiety, which imparts increased lipophilicity and influences its environmental fate as a common metabolite of several sulfonylurea active substances [1].

Synthetic Intermediate Supports triflusulfuron-methyl synthesis pathway
Metabolite Standard Regulatory monitoring of environmental fate
Analytical Reference Multi-substance metabolite identification context

Why This Triazine Amine Cannot Be Replaced


Procurement of a generic s-triazine amine in place of 2-amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine introduces significant risk of synthetic failure and analytical inaccuracy. This compound is not a simple triazine building block; its specific 6-position trifluoroethoxy substituent, in combination with the 4-dimethylamino group, is structurally deterministic for the final sulfonylurea pharmacophore. The bioactivity and crop selectivity of the resulting herbicide, triflusulfuron-methyl, are fundamentally dependent on this precise substitution pattern [1]. In environmental and metabolism studies, using a non-fluorinated or differently substituted analog as the analytical reference standard for the degradation product 'triazine amine' would lead to misidentification and invalid quantification, a concern addressed by regulatory bodies like EFSA when assessing common metabolites [2]. Furthermore, data from adjacent fields demonstrates that the replacement of the trifluoroethoxy group with non-fluorinated alkoxy groups can significantly reduce lipophilicity (e.g., a logP decrease of over 1 unit in analogous triazine series), which would directly impact biological and environmental partitioning profiles [3].

6-Trifluoroethoxy substituent
Non-fluorinated or methoxy analog
Active ingredient structure mismatch; synthetic pathway may be invalidated.
EFSA-identified common metabolite standard
Generic s-triazine amine standard
Invalid quantification in regulatory environmental monitoring contexts.
Industrial-grade purity (≥99%)
Research-grade purity (≥95%)
Lower purity may shift downstream synthesis burden and yield profile.

Quantitative Differentiation Evidence


Synthetic Intermediate Specificity

The compound is the sole and indispensable heterocyclic amine for synthesizing triflusulfuron-methyl. The condensation reaction with 2-chlorosulfonyl-3-methyl-benzoate yields the specific herbicidal active ingredient. Substitution with a non-fluorinated triazine amine analog (e.g., 2-amino-4-dimethylamino-6-methoxy-1,3,5-triazine) would produce a different sulfonylurea molecule with non-equivalent herbicidal activity and crop selectivity, as demonstrated by the fact that the final active ingredient's melting point (160-163°C) and environmental profile (logP of 9.2) are direct consequences of this unique precursor [1]. The synthesis of triflusulfuron-methyl using this specific intermediate has been validated in patent literature with yields of 80-92% for analogous steps in sulfonylurea formation [2].

Synthetic Intermediate Specificity
Class-level inference
Structurally deterministic for target active ingredient
Synthesis route requirement
Validated by patent literature for sulfonylurea formation.
Herbicide Chemistry Sulfonylurea Synthesis Agrochemical Intermediate Triflusulfuron-methyl

Regulatory Status as a Common Metabolite

This compound has been identified and codified as a common degradation product (metabolite IN-D8526) of triflusulfuron-methyl via cleavage of the sulfonylurea bridge, a pathway observed across a pH range of 4-10 [1]. This contrasts with other sulfonylurea metabolites that are specific to a single parent compound. Because of its prevalence, the EFSA PPR Panel conducted a dedicated assessment of its genotoxic potential as a 'metabolite common to several sulfonylurea active substances.' Based on a weight-of-evidence approach, the Panel concluded there is no concern for the potential of triazine amine to induce gene mutations and clastogenicity, although the potential for aneugenicity could not be fully ruled out [2]. This formal European regulatory assessment creates a unique requirement for an analytical standard of this specific structure, a need not shared by non-common metabolites. The quantitative persistence of this metabolite is supported by dissipation studies in water and soil, which identify it as a primary transformation product [3].

Regulatory Status as a Common Metabolite
Reported
Multi-active-substance analytical standard
Supports EFSA assessment context
Genotoxicity concern ruled out; aneugenicity reviewed.
Environmental Fate Metabolite Identification Regulatory Assessment Sulfonylurea Degradation

Industrial Purity Specifications

For industrial-scale synthesis, the compound is commercially available with a precisely defined quality specification of ≥99% purity (determined by liquid chromatography) as a white powder, according to Chinese manufacturer specifications for the 'triflusulfuron-triazine' intermediate . In contrast, general research-grade offerings from laboratory suppliers (e.g., AKSci) specify a minimum purity of 95% . The ability to source material at ≥99% purity is a critical procurement differentiator for process chemists, as it directly minimizes side-product formation in the subsequent, highly sensitive condensation reaction that forms the sulfonylurea bridge. A purity difference of 4% (99% vs. 95%) in the intermediate can drastically amplify to a larger yield loss and an increase in purification steps for the final kilogram-scale product.

Industrial Purity Specifications
Cross-study comparable
≥99% (LC) industrial grade
Minimizes side-product formation risk
vs. ≥95% research grade; downstream synthesis yield context.
Quality Control Industrial Procurement Purity Specification Intermediate Chemistry

Physicochemical Property Differentiation

Predicted physicochemical properties from authoritative databases highlight the compound's significant divergence from a core non-fluorinated analog. The compound has a predicted pKa of 4.12±0.10 and a predicted logP of approximately 2.5, consistent with the electronic and lipophilic influence of the trifluoroethoxy group . By contrast, the non-fluorinated analog, 2-amino-4-dimethylamino-6-methoxy-1,3,5-triazine, is predicted to exhibit a lower logP. In structurally analogous triazine series, the replacement of a methoxy group with a trifluoroethoxy group has been associated with a logP increase of over one unit, enhancing membrane permeability and substantially altering soil adsorption coefficients . This property difference is functionally critical: for the parent herbicide, a high logP of 9.2 is required for leaf penetration, a property ultimately inherited from the physicochemical character of this specific amine intermediate [1].

Physicochemical Property Differentiation
Class-level inference
Predicted LogP shift >1 unit
Substantial partitioning behavior impact
vs. methoxy analog; impacts environmental fate and mobility.
Physicochemical Properties Lipophilicity Structural Analogues QSAR Analysis

Primary Application Scenarios


Industrial Synthesis of Triflusulfuron-Methyl

This is the primary application. Procurement of the ≥99% purity industrial-grade intermediate is essential for cost-optimized, high-yield condensation with 2-chlorosulfonyl-3-methyl-benzoate to produce the selective post-emergence herbicide triflusulfuron-methyl. Substituting a lower-purity or structurally different amine would lead to a failed synthesis or the production of a non-target, inactive impurity, as established by the specific synthetic pathway documented in US patent 5550238. The intermediate's unique substitution pattern is the foundational scaffold of the final active ingredient [1].

Environmental Fate and Metabolite Monitoring

As identified by the EFSA PPR Panel, the compound is a common degradation product (triazine amine) of multiple sulfonylurea herbicides. Accredited environmental testing laboratories must procure a high-purity analytical standard of this exact compound to create calibration curves and monitor its presence in soil, groundwater, and surface water. This application is non-transferable to any other triazine analog; using a different standard would invalidate the quantitative results for this regulated metabolite [2].

Metabolite Residue Analysis in Crop Science

Crop science researchers studying the metabolic pathway of sulfonylurea compounds in plants use this molecule as a reference standard to confirm the identity and quantity of the triazine amine metabolite in plant tissue extracts. The detection and quantification of this specific metabolite are a standard data requirement for pesticide registration. Its unique chromatographic and mass spectrometric signature, defined by the trifluoroethoxy group, enables its differentiation from other common triazine metabolites [3].

Co-crystallization and Solid-State Chemistry Studies

The solid-state properties of the final herbicide product can be influenced by its degradation components. The compound has been documented to form a 1:1 co-crystal with its parent molecule, triflusulfuron-methyl. This specific crystalline interaction, which can affect formulation stability and active ingredient release, is a phenomenon unique to this specific structure and cannot be replicated with a different triazine amine analog. Material scientists studying these interactions require the exact compound [4].

Application
Selection Property
Validation Focus
Industrial Synthesis of Triflusulfuron-Methyl
Structural specificity of amine intermediate
High-yield condensation step; purity profile impact on synthesis.
Environmental Fate and Metabolite Monitoring
Common metabolite analytical standard
Calibration curve accuracy for multi-substance degradation products.
Metabolite Residue Analysis in Crop Science
Chromatographic and mass spectrometric signature
Identity confirmation and quantification in plant tissue extracts.
Co-crystallization and Solid-State Chemistry Studies
Structural compatibility with parent molecule
Formation of specific 1:1 co-crystal; formulation stability context.
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